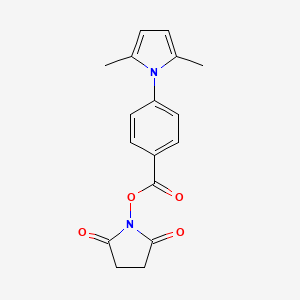
(2,5-Dioxopyrrolidin-1-yl) 4-(2,5-dimethylpyrrol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RH02007 is a small molecule inhibitor of the human papillomavirus E6 oncoprotein . The human papillomavirus E6 oncoprotein is known to play a crucial role in the degradation of the tumor suppressor protein p53, which is a key player in preventing cancer development . By inhibiting the human papillomavirus E6 oncoprotein, RH02007 helps in restoring the function of p53, thereby potentially preventing the progression of human papillomavirus-related cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RH02007 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of RH02007 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput . The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
RH02007 undergoes various chemical reactions, including:
Oxidation: RH02007 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: RH02007 can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
RH02007 has a wide range of scientific research applications, including:
Mechanism of Action
RH02007 exerts its effects by binding to the human papillomavirus E6 oncoprotein, thereby preventing its interaction with the tumor suppressor protein p53 . This inhibition allows p53 to escape degradation and perform its normal function of regulating the cell cycle and inducing apoptosis in damaged cells . The molecular targets involved include the human papillomavirus E6 oncoprotein and the p53 protein .
Comparison with Similar Compounds
RH02007 is unique in its specific inhibition of the human papillomavirus E6 oncoprotein. Similar compounds include:
DSHS 00884: Another inhibitor of the human papillomavirus E6 oncoprotein with a different chemical structure.
Gossypetin: A natural compound that has shown some inhibitory effects on the human papillomavirus E6 oncoprotein.
RH02007 stands out due to its high specificity and potency in inhibiting the human papillomavirus E6 oncoprotein, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dimethylpyrrol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-3-4-12(2)18(11)14-7-5-13(6-8-14)17(22)23-19-15(20)9-10-16(19)21/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFYSTPLSPZNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














